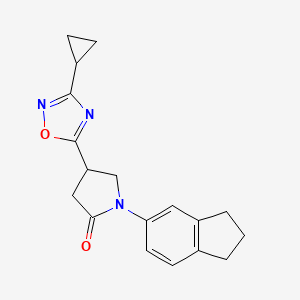
Methyl 4-methoxy-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-methoxy-1-benzothiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as benzothiophenes . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including “this compound”, has been a topic of interest for medicinal chemists . Various methods have been reported for the synthesis of these compounds, including intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis
“this compound” is a solid at ambient temperature . The compound has a molecular weight of 237.28 .Wirkmechanismus
The mechanism of action of Methyl 4-methoxy-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been reported to induce apoptosis in cancer cells and to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-methoxy-1-benzothiophene-3-carboxylate in lab experiments is its high purity and good yields. This compound is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-methoxy-1-benzothiophene-3-carboxylate. One possible direction is to investigate its potential use in the treatment of various diseases, such as cancer and viral infections. Another direction is to explore its mechanism of action and to identify the specific cellular targets that it interacts with. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and human subjects.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its synthesis method is relatively simple and yields high purity and good yields. This compound has been reported to exhibit various biochemical and physiological effects, and its mechanism of action is not fully understood. While there are some limitations to using this compound in lab experiments, there are several future directions for its study, including its potential use in the treatment of various diseases and further exploration of its mechanism of action.
Synthesemethoden
The synthesis of Methyl 4-methoxy-1-benzothiophene-3-carboxylate involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain this compound. This method has been reported to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-1-benzothiophene-3-carboxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Safety and Hazards
“Methyl 4-methoxy-1-benzothiophene-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Eigenschaften
IUPAC Name |
methyl 4-methoxy-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIIJKFRHZJVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B2950469.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950473.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2950474.png)
![2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2950475.png)



![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide](/img/structure/B2950482.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2950483.png)
![ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2950484.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2950488.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2950490.png)